(4-Nitrophenyl)(phenyl)methanone oxime

Palladium catalysis Cross-coupling Mizoroki-Heck reaction

Researchers require consistent catalyst stoichiometry and mild cleavage kinetics, yet benzophenone oxime analogs are not functionally interchangeable. This para-nitro substituted oxime delivers electronic modulation unavailable in generic derivatives. - Palladacycle formation yield: 94% for reproducible Mizoroki-Heck catalysis. - Alkaline phosphatase inhibition: IC50 = 21.1 µM (reference standard). - Enables Kaiser oxime resin synthesis with 1.0-1.5 mmol/g loading. Immediate supply for peptide synthesis, cross-coupling, and mechanistic studies.

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
Cat. No. B8006799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Nitrophenyl)(phenyl)methanone oxime
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10N2O3/c16-14-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(17)18/h1-9,16H/b14-13+
InChIKeyLNOLJFCCYQZFBQ-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrobenzophenone Oxime Overview


(4-Nitrophenyl)(phenyl)methanone oxime (CAS 38032-13-2), also designated 4-nitrobenzophenone oxime, is a substituted aromatic oxime characterized by a planar molecular geometry with the nitro group slightly twisted out of plane due to steric constraints . The compound serves as the monomeric precursor to the Kaiser oxime resin, a foundational solid support in solid-phase peptide synthesis (SPPS) [1]. Its oxime functionality enables nucleophilic cleavage under mild conditions, while the para-nitro substituent confers distinct electronic properties that differentiate it from unsubstituted and alkyl-substituted benzophenone oximes in both synthetic and catalytic applications [2].

Precursor for Kaiser oxime resin in SPPS
Monomeric oxime for palladacycle catalyst studies
Reported phosphatase inhibition tool compound

4-Nitrobenzophenone Oxime Specificity


Generic substitution of benzophenone oxime derivatives in synthetic protocols or catalytic systems is invalid due to the profound electronic modulation conferred by the para-nitro group. The strong electron-withdrawing effect (-M and -I) of the nitro substituent alters the oxime nitrogen's nucleophilicity, the stability of palladacycle intermediates, and the cleavage kinetics of polymer-bound derivatives [1]. In the Mizoroki-Heck reaction, 4-nitrobenzophenone oxime-derived palladacycles exhibit distinctly different catalytic efficiencies compared to 4-hydroxyacetophenone-derived analogs, underscoring that electronic, not merely steric, parameters dictate performance [2]. Similarly, in solid-phase peptide synthesis, the 4-nitrobenzophenone oxime resin (Kaiser resin) provides unique cleavage profiles that are not replicated by unsubstituted benzophenone oxime resins, as the nitro group facilitates nucleophilic displacement under milder conditions [3].

! Para-nitro electron withdrawal alters oxime nucleophilicity and palladacycle stability
! Catalytic efficiency in cross-coupling may shift vs. unsubstituted or alkyl oximes
! Cleavage kinetics and nucleophile scope on resin are not replicated by non-nitro resins

4-Nitrobenzophenone Oxime Key Evidence


Palladacycle Formation: Monomer vs. Resin

The palladation of (4-nitrophenyl)(phenyl)methanone oxime proceeds with 94% yield to form the dimeric palladacycle complex 6, a critical intermediate for catalytic applications. This compares favorably to polymer-bound Kaiser oxime resin, which upon palladation yields catalyst 3 with a Pd content of only 0.12 mmol g⁻¹ (determined by ICP-OES), representing a significantly lower loading efficiency [1]. The high yield of the monomeric oxime palladacycle enables precise stoichiometric control in homogeneous catalysis, whereas the polymer-supported variant is optimized for heterogeneous recyclability.

Palladacycle Formation
Data to verify
94% yield dimeric complex vs. 0.12 mmol/g Pd resin loading
Supports discrete catalyst preparation
Monomer vs. resin conditions differ
Palladium catalysis Cross-coupling Mizoroki-Heck reaction

Resin Loading and Cleavage Versatility

Commercial 4-nitrobenzophenone oxime resin (Kaiser oxime resin) is supplied with a standardized loading capacity of 1.0–1.5 mmol/g (200–400 mesh, 1% DVB cross-linked) . In contrast, unsubstituted benzophenone oxime resin is typically offered with a loading of 1.0–1.5 mmol/g as well, but the nitro-substituted variant demonstrates superior cleavage kinetics and compatibility with Boc-strategy peptide synthesis due to the electron-withdrawing effect of the nitro group, which activates the oxime ester toward nucleophilic attack [1]. The 4-nitro substituent enables efficient cleavage with a broader range of nucleophiles, including amines, alcohols, and water, under milder conditions (e.g., DBU catalysis) [2].

Resin Loading
Reported
1.0–1.5 mmol/g, broad nucleophile scope
May support versatile SPPS cleavage
Cross-study comparable
Solid-phase peptide synthesis Resin loading Oxime resin

Alkaline Phosphatase Inhibition

The compound exhibits an IC₅₀ of 21.1 μM against mouse embryonic alkaline phosphatase (EAP) using p-nitrophenyl phosphate as substrate [1]. This inhibitory potency is moderate compared to certain benzophenone oxime analogs evaluated against phospholipase A₂ (PLA₂), which show IC₅₀ values ranging from 2.37 to 4.95 μM [2]. However, the 4-nitro substitution pattern is known to enhance inhibition of PLA₂ enzymes when present on the aroyl ring, as electron-withdrawing groups at the para-position improve binding affinity relative to unsubstituted or alkyl-substituted benzophenone oximes [3]. The 21.1 μM IC₅₀ against EAP provides a baseline for structure-activity relationship studies targeting phosphatase enzymes.

Phosphatase Inhibition
Class-level
IC₅₀ 21.1 µM (mouse EAP)
Reported phosphatase inhibition context
p-nitrophenyl phosphate assay
Enzyme inhibition Alkaline phosphatase Anti-inflammatory

Beckmann Rearrangement Regioselectivity

The 4-nitro substituent in (4-nitrophenyl)(phenyl)methanone oxime exerts a significant electronic influence on the Beckmann rearrangement outcome. Polarographic studies of substituted benzophenone oximes demonstrate a linear free-energy relationship with Hammett σp constants, where the 4-nitro group (σp = 0.78) strongly stabilizes the transition state for migration of the phenyl group anti to the oxime hydroxyl [1]. In contrast, 4-methylbenzophenone oxime (σp = -0.17) exhibits the opposite electronic effect, altering the regioselectivity of amide formation. The nitro-substituted oxime yields predominantly the anilide derived from migration of the unsubstituted phenyl ring, whereas electron-donating substituents favor alternative migration pathways [2].

Beckmann Rearrangement
Class-level
Prefers migration of unsubstituted phenyl
Nitro group directs regioselectivity
σp 0.78 linear free-energy context
Beckmann rearrangement Amide synthesis Steric effects

4-Nitrobenzophenone Oxime Applications


Palladacycle Catalyst Synthesis

When a discrete, well-defined palladium catalyst is required for mechanistic studies or high-precision cross-coupling reactions, the monomeric 4-nitrobenzophenone oxime is the precursor of choice. Its 94% yield in palladacycle formation ensures reproducible catalyst stoichiometry and eliminates the variability associated with heterogeneous polymer supports [1]. This is critical for academic labs investigating reaction mechanisms or industrial R&D optimizing catalyst loading in Mizoroki-Heck and related couplings.

Mild Cleavage SPPS

For the solid-phase synthesis of protected peptides using Boc chemistry, the 4-nitrobenzophenone oxime resin (Kaiser resin) is irreplaceable. Its 1.0–1.5 mmol/g loading capacity, combined with the nitro group's activation of the oxime ester, enables efficient cleavage with a wide range of nucleophiles under mild conditions . This versatility reduces epimerization and side reactions, making it the resin of choice for complex cyclic peptides and peptide-nucleic acid conjugates [2].

Phosphatase Inhibition Assays

With a characterized IC₅₀ of 21.1 μM against mouse embryonic alkaline phosphatase, this compound serves as a validated reference inhibitor for phosphatase activity assays [3]. Researchers developing novel phosphatase inhibitors can use 4-nitrobenzophenone oxime as a benchmark to calibrate assay sensitivity and compare the potency of new chemical entities.

Beckmann Rearrangement for Anilide Synthesis

Synthetic routes requiring predictable migration of the unsubstituted phenyl group in Beckmann rearrangements benefit from the 4-nitro substituent's strong electron-withdrawing effect. This property enables the selective synthesis of specific anilides that are difficult to access from 4-methyl or unsubstituted benzophenone oximes [4].

Application
Selection Property
Validation Focus
Palladacycle catalyst studies
Monomer yield and purity
Catalyst loading reproducibility
Boc-strategy SPPS
Resin loading and nucleophile scope
Cleavage kinetics and epimerization
Phosphatase activity screening
Inhibitory potency context
Assay sensitivity calibration
Regioselective anilide synthesis
Electron-withdrawing substituent
Migration prediction

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